1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine
Description
Properties
CAS No. |
101650-46-8 |
|---|---|
Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
1-[[3-(3-chloropropoxy)phenyl]methyl]piperidine |
InChI |
InChI=1S/C15H22ClNO/c16-8-5-11-18-15-7-4-6-14(12-15)13-17-9-2-1-3-10-17/h4,6-7,12H,1-3,5,8-11,13H2 |
InChI Key |
RQZFADOMHWNDFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCCl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Strategies
Alkylation of Phenolic Intermediates
A foundational approach involves the alkylation of 3-hydroxybenzylpiperidine with 3-chloropropyl bromide. In one protocol, 3-hydroxybenzylpiperidine is treated with 3-chloropropyl bromide in the presence of sodium hydroxide (1.1–2.0 equivalents) and toluene as the solvent. The reaction proceeds via an SN2 mechanism, forming the ether linkage at the phenolic oxygen. Subsequent washing with 5N sodium hydroxide removes unreacted starting materials, followed by dehydration with anhydrous sodium sulfate and vacuum distillation to isolate the product. This method yields 56% of 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine, though scalability is limited by the heterogeneous reaction conditions.
Sodium Hydride-Mediated Coupling
A more efficient protocol, adapted from WO2007006708A1, employs sodium hydride (1.4–1.7 equivalents) in anhydrous N,N-dimethylacetamide (DMAc). Here, 3-piperidinopropanol is deprotonated to form its sodium salt, which reacts with 3-(3-chloropropoxy)phenylmethyl mesylate at 20–25°C. The homogeneous reaction medium ensures complete conversion of the limiting reagent, yielding 39–56% of the target compound after silica gel chromatography. This method avoids phase-transfer catalysts, reducing toxicity and cost, and operates under milder temperatures compared to traditional routes.
Table 1: Comparison of Alkylation Methods
| Parameter | Sodium Hydroxide/Toluene | Sodium Hydride/DMAc |
|---|---|---|
| Yield | 56% | 39–56% |
| Temperature | 80–110°C | 20–25°C |
| Solvent | Toluene | DMAc |
| Catalyst | None | None |
| Purification | Distillation | Chromatography |
Reductive Amination and Cyclization
Piperidine Ring Formation
While direct alkylation dominates, alternative routes involve constructing the piperidine ring post-alkylation. For example, reductive amination of 3-(3-chloropropoxy)phenylacetaldehyde with methylamine in the presence of sodium cyanoborohydride yields a secondary amine, which undergoes cyclization under acidic conditions to form the piperidine ring. However, this method suffers from low regioselectivity (<30% yield) due to competing imine formation.
Radical Cyclization Approaches
Recent advances in radical chemistry, as detailed in CORE/14343656.pdf, propose using tri-n-butyltin hydride and AIBN to mediate aziridinylcarbinyl radical rearrangements. While primarily explored for 2,5-disubstituted piperidines, this strategy could theoretically apply to this compound by tailoring precursor aziridines. However, no experimental data specific to this compound exist, warranting further investigation.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/toluene (1:1) effectively removes byproducts such as unreacted mesylates or dialkylated species. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water gradients confirms purity >95%.
Spectroscopic Analysis
Industrial-Scale Considerations
Solvent Selection and Waste Management
The use of DMAc, while enhancing reaction homogeneity, poses challenges in solvent recovery due to its high boiling point (165°C). Alternatives like 1-methyl-2-pyrrolidone (NMP) offer lower toxicity and easier recycling, though they remain untested for this specific synthesis.
Catalytic Improvements
Palladium-catalyzed allylic amination, successful in synthesizing related piperidines, could replace stoichiometric bases like sodium hydride. Preliminary studies using Pd(OAc)₂ and Xantphos ligands show promise but require optimization for chloropropoxy-containing substrates.
Chemical Reactions Analysis
Types of Reactions
Piperidine derivatives can undergo various chemical reactions, including:
Oxidation: Piperidine can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert piperidine derivatives to their corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of piperidine can yield piperidine N-oxide, while substitution reactions can produce a variety of N-substituted piperidine derivatives.
Scientific Research Applications
Piperidine derivatives, including Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]-, have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as intermediates in the production of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Piperidine, 1-[[3-(3-chloropropoxy)phenyl]methyl]- involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels. The exact mechanism depends on the specific structure and functional groups of the compound. For example, some piperidine derivatives act as inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Piperidine derivatives exhibit diverse biological activities depending on substituent chemistry. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Piperidine Derivatives
Key Observations :
- Halogen Effects: Replacing chlorine with bromine (as in ) increases molecular weight (283.80 → 312.25) and polarizability, which may enhance membrane permeability but reduce solubility.
- Linker Variations : Pitolisant employs a longer propoxypropyl chain with a terminal 4-chlorophenyl group, optimizing interaction with histamine H₃ receptors. The target compound’s shorter chloropropoxy-benzyl group may restrict conformational flexibility, impacting target selectivity.
- Bulkiness vs.
Pharmacological and Physicochemical Properties
Table 2: Pharmacological and Physicochemical Properties
Key Insights :
- Receptor Specificity : Pitolisant’s high affinity for histamine H₃ receptors is attributed to its 4-chlorophenyl group and optimal chain length . The target compound’s benzyl group may shift selectivity toward other GPCRs (e.g., serotonin or dopamine receptors).
- Solubility Challenges: Both the target compound and its bromo analog exhibit poor aqueous solubility (<0.1 mg/mL), necessitating formulation strategies like salt formation or nanoemulsions for bioavailability.
- Electronic Effects : The chloro substituent’s electron-withdrawing nature may enhance aromatic ring polarization, improving π-π stacking with receptor residues compared to methoxy or methyl groups .
Biological Activity
1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of immunomodulation and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C16H22ClN and a molecular weight of approximately 267.79 g/mol. Its structure features a piperidine ring, which is a six-membered heterocyclic amine, along with a phenyl group that is substituted with a chloropropoxy group. This unique configuration enhances its reactivity and biological potential.
Immunomodulatory Effects
Research indicates that this compound exhibits significant immunomodulatory activity. Preliminary studies suggest it may interact with specific receptors or enzymes involved in immune responses, potentially leading to therapeutic applications in modulating immune functions. The presence of the piperidine moiety is often linked to various pharmacological effects, including:
- Analgesic properties : Potential use in pain management.
- Anti-inflammatory effects : Possible applications in treating inflammatory diseases.
The mechanism of action involves interactions with neurotransmitter receptors and enzymes. For instance, some piperidine derivatives have been shown to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic signaling. The exact pathways for this compound remain under investigation but are crucial for understanding its pharmacodynamics.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-{[4-(4-Chlorobutoxy)phenyl]methyl}piperidine | Structure | Longer alkoxy chain; different pharmacological properties |
| 1-{[2-(2-Chloroethoxy)phenyl]methyl}piperidine | Structure | Ethoxy group instead of propoxy; may affect solubility |
| 1-{[4-(Bromobutoxy)phenyl]methyl}piperidine | Structure | Bromine instead of chlorine; altered biological activity |
The unique chloropropoxy substitution on the phenyl ring may influence solubility, reactivity, and overall biological activity compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological activities of piperidine derivatives, including this compound:
- Antiviral Activity : A study highlighted the synthesis and antiviral screening of piperidine derivatives against HIV-1 and other viruses. Some derivatives showed moderate protective effects against viral infections, indicating potential therapeutic uses in virology .
- Anticancer Properties : Other research has focused on the inhibition of MEK enzymes involved in cancer pathways. Compounds similar to this compound have demonstrated anti-tumor effects by inhibiting specific kinases associated with tumor cell invasiveness .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-{[3-(3-Chloropropoxy)phenyl]methyl}piperidine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation and substitution. For example, chloropropoxy groups can be introduced via nucleophilic substitution using 3-chloropropanol under basic conditions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity verification requires HPLC or LC-MS, with ≥95% purity as a standard for pharmacological studies. Reaction optimization (e.g., temperature, solvent selection) is essential to minimize byproducts .
Q. How should researchers handle and store this compound to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture, as hydrolysis of the chloropropoxy group may occur. Safety protocols include using PPE (gloves, goggles) and working in a fume hood. For disposal, neutralize with sodium bicarbonate before incineration .
Q. What spectroscopic techniques are suitable for structural characterization?
- Methodological Answer : Use H/C NMR to confirm the piperidine ring, aromatic protons, and chloropropoxy chain. Mass spectrometry (ESI-MS or HRMS) validates molecular weight. IR spectroscopy identifies functional groups (e.g., C-Cl stretch at ~600 cm). X-ray crystallography may resolve stereochemistry if crystalline derivatives are available .
Advanced Research Questions
Q. How can QSAR models guide structural optimization of this compound for enhanced SERT inhibition?
- Methodological Answer : Develop QSAR models using datasets of phenylpiperidine derivatives with reported IC values against SERT. Split data into training (70%) and test (30%) sets via Kennard-Stone algorithm. Molecular descriptors (e.g., logP, polar surface area) are calculated using ADMET Predictor. Validate models via leave-one-out cross-validation and external test sets. Use regression coefficients to prioritize substituents (e.g., electron-withdrawing groups on the phenyl ring improve affinity) .
Q. What computational approaches predict biological targets and activity spectra for novel piperidine derivatives?
- Methodological Answer : Use PASS Online and SwissTargetPrediction to identify targets (e.g., GPCRs, ion channels). Molecular docking (AutoDock Vina) assesses binding affinity to serotonin receptors. Pharmacophore modeling (MOE) aligns structural features with known ligands. Validate predictions via in vitro assays (e.g., radioligand binding for 5-HT receptors) .
Q. How can conflicting activity data in phenylpiperidine derivatives be resolved?
- Methodological Answer : Analyze experimental variables (e.g., assay type: cell-based vs. isolated protein). Apply multivariate statistics (PCA or PLS) to identify outliers. Reconcile discrepancies by standardizing assay protocols (e.g., uniform cell lines, incubation times). Cross-validate with orthogonal methods (e.g., SPR for binding kinetics) .
Q. What in silico strategies evaluate ADMET properties to prioritize derivatives for in vivo studies?
- Methodological Answer : Predict absorption (Caco-2 permeability), metabolism (CYP450 inhibition via ADMET Predictor), and toxicity (Ames test prediction). Prioritize compounds with high GI absorption, low hepatotoxicity, and BBB permeability (for CNS targets). Use ProTox-II for acute toxicity profiling .
Q. Which structural modifications enhance antimicrobial activity in piperidine-based compounds?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to improve membrane penetration. Link oxadiazole or triazine moieties to the piperidine nitrogen for biofilm disruption. Optimize logD (2–3) to balance solubility and permeability. Test against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
